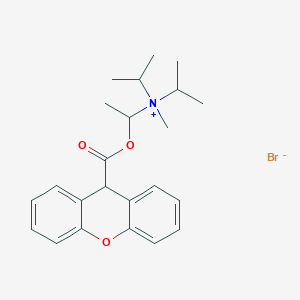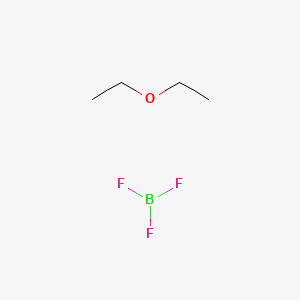
Isodonal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isodonal is a diterpene compound with the molecular formula C₂₂H₂₈O₇ and a molecular weight of 404.45 g/mol . It is a naturally occurring compound isolated from the leaves of Isodon wikstroemioides . This compound has shown potential cytotoxic, antitumor, inhibitory oxidative phosphorylation, and antiingestion activities .
Mechanism of Action
Isodonal is a N-pentane diterpene compound with potential cytotoxic, antitumor, inhibitory oxidative phosphorylation, and anti-ingestion activities . It can be isolated from the leaves of Isodon wikstroemioides and is used in the study of gastrointestinal diseases, anti-tumor, and anti-inflammatory .
Target of Action
Studies on isodon rubescens, a plant from which this compound can be isolated, suggest that it has significant biological activities, especially in the modulation of antitumor and multidrug resistance .
Mode of Action
It is suggested that this compound may interact with its targets to inhibit bacterial growth by disrupting cell membrane permeability and cellular metabolism .
Biochemical Pathways
this compound is believed to affect several biochemical pathways. For instance, it has been suggested that this compound can down-regulate the expression of LPS-induced pro-inflammatory factors in RAW 264.7 cells. Its anti-inflammatory immune mechanism is related to the activation of the TLR4-NF-κB signaling pathway .
Pharmacokinetics
ADME properties are crucial for understanding a drug’s bioavailability and its potential as a therapeutic agent
Result of Action
It has been suggested that this compound exhibits strong anti-proliferative and pro-apoptotic effects in human ec cell lines by the activation of the mitochondria-mediated apoptotic pathway, induction of g2/m arrest, as well as increased expression of p53 and p21 .
Action Environment
It is known that environmental factors can significantly influence the action of many compounds
Biochemical Analysis
Biochemical Properties
Isodonal has potential cytotoxic, antitumor, inhibitory oxidative phosphorylation and antiingestion activities . The exact enzymes, proteins, and other biomolecules it interacts with are still under investigation. Its diverse range of activities suggests that it likely interacts with a variety of biomolecules in complex ways.
Cellular Effects
This compound has been shown to have a variety of effects on cells. It has potential cytotoxic and antitumor activities, suggesting that it may influence cell proliferation and survival . It also has inhibitory effects on oxidative phosphorylation, which could impact cellular energy metabolism
Molecular Mechanism
Its inhibitory effects on oxidative phosphorylation suggest that it may interact with components of the electron transport chain . Its cytotoxic and antitumor activities could involve interactions with proteins involved in cell cycle regulation or apoptosis .
Preparation Methods
Chemical Reactions Analysis
Isodonal undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
It has shown promising results in the study of gastrointestinal diseases, antitumor, and anti-inflammatory activities . In chemistry, Isodonal is used as a model compound for studying the synthesis and reactivity of diterpenes . In biology and medicine, it is investigated for its cytotoxic and antitumor properties . In industry, this compound is used in the development of new drugs and functional foods .
Comparison with Similar Compounds
Isodonal is similar to other diterpenes isolated from the genus Isodon, such as oridonin and epinodosin . this compound is unique in its specific molecular structure and biological activities . Compared to oridonin, this compound has shown higher cytotoxic and antitumor activities . Epinodosin, on the other hand, has different reactivity and biological properties .
Properties
IUPAC Name |
[(1S,1'S,3'R,5S,6S,7S,9S)-3'-formyl-7-hydroxy-4',4'-dimethyl-10-methylidene-2,11-dioxospiro[3-oxatricyclo[7.2.1.01,6]dodecane-5,2'-cyclohexane]-1'-yl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28O7/c1-11-13-7-14(25)17-21(8-13,18(11)26)19(27)28-10-22(17)15(9-23)20(3,4)6-5-16(22)29-12(2)24/h9,13-17,25H,1,5-8,10H2,2-4H3/t13-,14+,15-,16+,17-,21+,22+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORDKVFHKMGUXSQ-MVVUPFSZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CCC(C(C12COC(=O)C34C2C(CC(C3)C(=C)C4=O)O)C=O)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1CCC([C@H]([C@@]12COC(=O)[C@]34[C@H]2[C@H](C[C@H](C3)C(=C)C4=O)O)C=O)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16964-56-0 |
Source


|
| Record name | (1S,2R,4′aS,5′S,7′S,9′aS)-6-(Acetyloxy)hexahydro-5′-hydroxy-3,3-dimethyl-8′-methylene-1′,9′-dioxospiro[cyclohexane-1,4′(3′H)-[1H-7,9a]methanocyclohepta[c]pyran]-2-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16964-56-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Q1: What is Isodonal and where is it found?
A1: this compound is an ent-kaurane diterpenoid primarily isolated from the leaves of Isodon japonica (also known as Rabdosia japonica) [, , ]. It has also been found in other Isodon species, including Isodon rubescens, Isodon angustifolia, and Isodon ternifolius [, , , ].
Q2: What biological activities have been reported for this compound?
A3: this compound has shown promising in vitro cytotoxicity against various human tumor cell lines, including HL-60 (acute promyelocytic leukemia), HO-8910 (ovarian cancer), A-549 (lung cancer), DU145 (prostate cancer), and LoVo (colon cancer) [, ]. Further research is needed to fully elucidate its mechanism of action and therapeutic potential.
Q3: Have any this compound derivatives been studied?
A4: Yes, several structurally related diterpenoids have been isolated alongside this compound, such as isodonoic acid, trichodonin, rabdosin A and B, sodoponin, and epinodosin [, , , ]. These compounds highlight the potential for exploring structural modifications to enhance biological activity or other desirable properties.
Q4: Has the relationship between the structure of this compound and its activity been investigated?
A5: While the provided abstracts don't delve into a detailed structure-activity relationship (SAR) study for this compound, the isolation and identification of various related diterpenoids from the same plant species provide a foundation for future SAR investigations [, , , ]. Understanding how specific structural features impact this compound's activity could be crucial for developing more potent and selective anticancer agents.
Q5: Are there any known challenges associated with the formulation or delivery of this compound?
A6: Although not explicitly mentioned in the provided abstracts, the generally poor water solubility of diterpenoids like this compound can pose challenges for formulation development and bioavailability []. Future research might explore strategies like nanoparticle formulation, liposomes, microemulsions, polymer micelles, or nanosuspensions to overcome these limitations and enhance its therapeutic potential [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
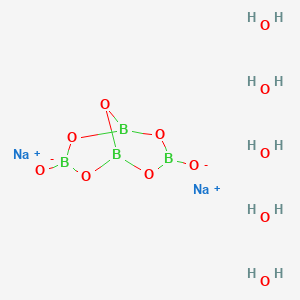

![N-FMOC-2,8-diazaspiro[4.5]decan-3-one](/img/new.no-structure.jpg)
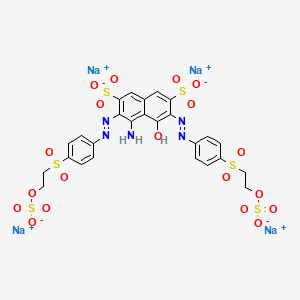
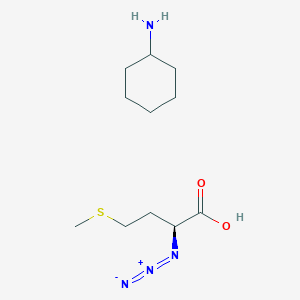

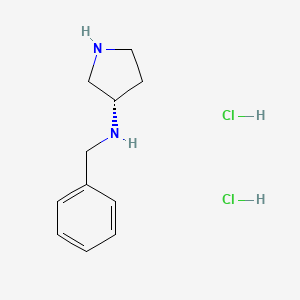
![5-((E)-2-Bromo-vinyl)-benzo[1,3]dioxole](/img/structure/B1144112.png)
